2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is a fluorinated benzenesulfonamide compound. It is known for its ability to form complexes with human carbonic anhydrase II, making it a subject of interest in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide . This reaction typically requires controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Complex Formation: It forms complexes with enzymes such as human carbonic anhydrase II.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Complex Formation: Conditions typically involve aqueous solutions and controlled pH levels.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Complex Formation: The major product is the enzyme-inhibitor complex.
Scientific Research Applications
2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Biochemistry: It is used to study enzyme inhibition, particularly with human carbonic anhydrase II.
Medicinal Chemistry: Its ability to inhibit enzymes makes it a potential candidate for drug development.
Chemical Biology: It serves as a tool to investigate the role of sulfonamide compounds in biological systems.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with enzymes such as human carbonic anhydrase II. The compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the sulfonamide group, which forms a stable complex with the enzyme .
Comparison with Similar Compounds
- 2,6-difluorobenzenesulfonamide
- 4-fluorobenzenesulfonamide
Comparison: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which enhance its binding affinity to enzymes compared to similar compounds. This makes it a more potent inhibitor in biochemical assays .
Properties
IUPAC Name |
2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-4-6-9(7-5-8)16-19(17,18)12-10(14)2-1-3-11(12)15/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGAXRSXCPVDNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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